

Z-VAD-AMC: Application Notes and Protocols for Caspase Activity Assays

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Compound of Interest

Compound Name: Z-VAD-AMC

Cat. No.: B10796989

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Introduction

Z-VAD-AMC (Z-Val-Ala-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate utilized in the detection of caspase activity, a key indicator of apoptosis or programmed cell death. Caspases, a family of cysteine-aspartic proteases, are critical mediators of this process. The assay's principle lies in the cleavage of the tetrapeptide sequence (VAD) by active caspases at the aspartate residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which emits a strong fluorescent signal upon excitation, allowing for the quantification of caspase activity. While Z-DEVD-AMC is more commonly associated with caspase-3, **Z-VAD-AMC** can also serve as a substrate for various caspases, including caspase-9.

These application notes provide a comprehensive guide to utilizing **Z-VAD-AMC** for the measurement of caspase activity in cell lysates. The protocols outlined below are intended to serve as a starting point for researchers, with the understanding that optimization may be necessary for specific cell types and experimental conditions.

Data Presentation: Quantitative Summary

The optimal working concentration of **Z-VAD-AMC** and other related reagents can vary depending on the cell type, protein concentration of the lysate, and the specific caspase being

assayed. The following tables provide a summary of recommended starting concentrations and ranges for key components in a typical fluorometric caspase activity assay.

Table 1: Recommended Concentrations of Key Reagents

Reagent	Stock Concentration	Recommended Starting Final Concentration	Typical Final Concentration Range
Z-VAD-AMC	1-10 mM in DMSO	50 μ M	20-200 μ M
Cell Lysate	1-5 mg/mL	50-100 μ g total protein per well	20-200 μ g total protein per well
Dithiothreitol (DTT)	1 M	10 mM	5-10 mM

Table 2: Excitation and Emission Wavelengths for AMC

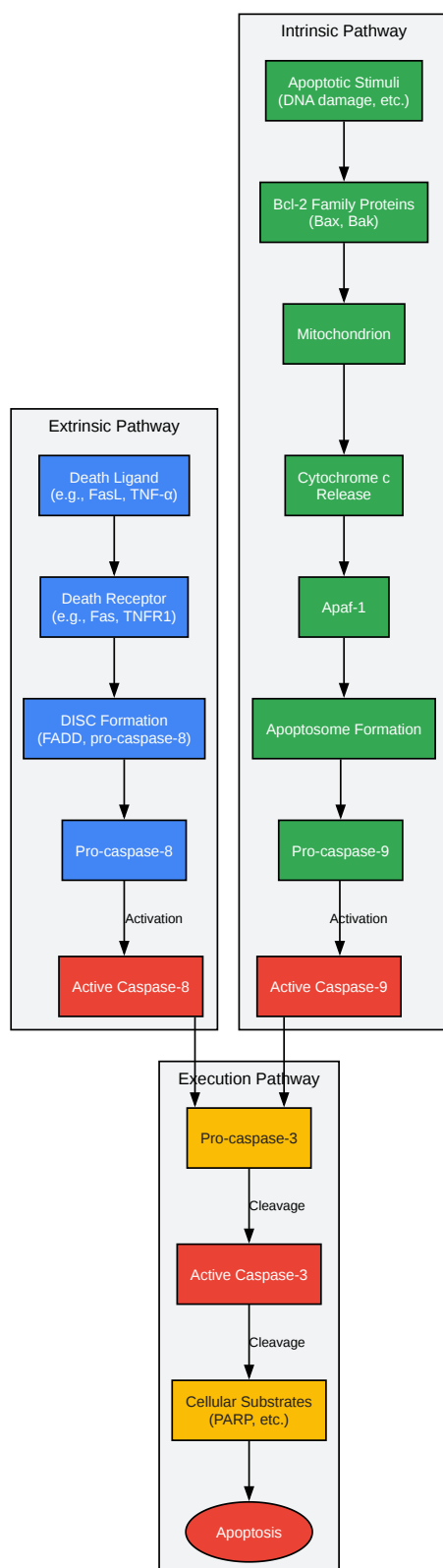
Fluorophore	Excitation Wavelength (nm)	Emission Wavelength (nm)
7-amino-4-methylcoumarin (AMC)	340-360	440-460

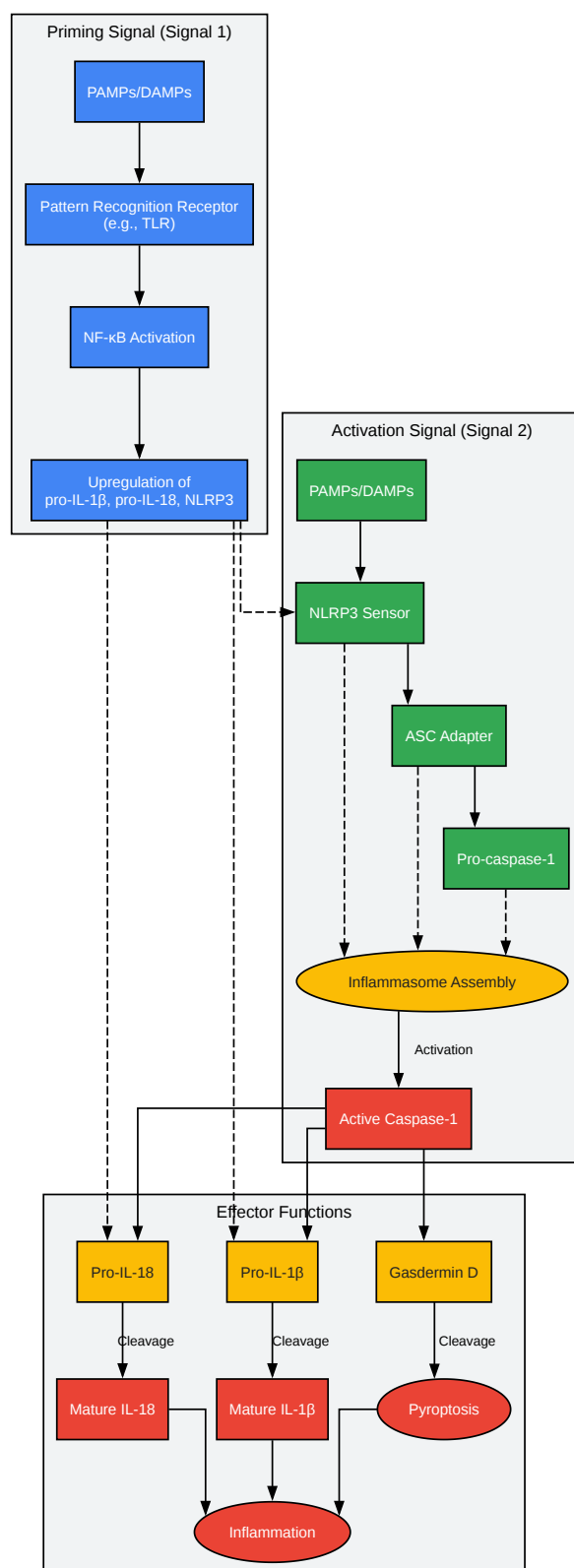
Signaling Pathways

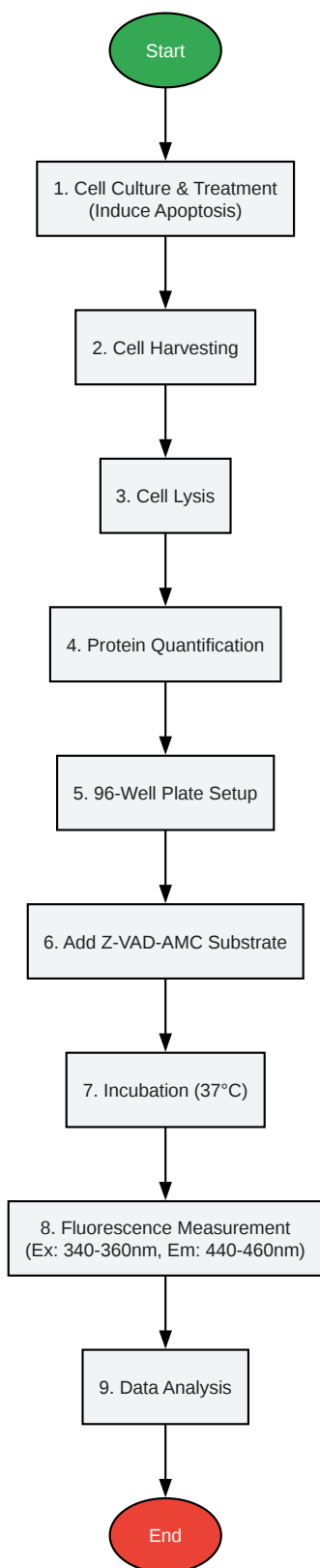
Caspases are central to multiple signaling pathways that regulate apoptosis and inflammation. Understanding these pathways is crucial for interpreting the results of caspase activity assays.

Apoptosis Signaling Pathway

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.







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